molecular formula C16H10ClNO2 B055282 6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one CAS No. 121909-61-3

6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one

Cat. No. B055282
M. Wt: 283.71 g/mol
InChI Key: MAWBAAFCYQYINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives, which have shown promising results in treating various diseases such as cancer, inflammation, and infectious diseases.

Scientific Research Applications

6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one has shown potential therapeutic applications in various fields of medicine. It has been studied extensively for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory and antimicrobial properties. Additionally, it has been investigated for its potential use as an antiviral agent.

Mechanism Of Action

The exact mechanism of action of 6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation and inhibiting the growth of bacteria and viruses.

Biochemical And Physiological Effects

Studies have shown that 6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to reduce inflammation and inhibit the growth of bacteria and viruses.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one in lab experiments is its potential therapeutic applications in various fields of medicine. It has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and inhibiting the growth of bacteria and viruses. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.

Future Directions

There are several future directions for the research of 6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and infectious diseases. Another direction is to study its mechanism of action to better understand how it works at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one involves the reaction of 2-chloro-3-nitroaniline with 2-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to a cyclization reaction using phosphorus oxychloride. The final product is obtained by treating the cyclized intermediate with sodium hydroxide.

properties

CAS RN

121909-61-3

Product Name

6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one

Molecular Formula

C16H10ClNO2

Molecular Weight

283.71 g/mol

IUPAC Name

6-chloro-12H-quinolino[2,1-b][1,3]benzoxazin-5-one

InChI

InChI=1S/C16H10ClNO2/c17-14-15(19)11-6-2-3-7-12(11)18-9-10-5-1-4-8-13(10)20-16(14)18/h1-8H,9H2

InChI Key

MAWBAAFCYQYINO-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2OC3=C(C(=O)C4=CC=CC=C4N31)Cl

Canonical SMILES

C1C2=CC=CC=C2OC3=C(C(=O)C4=CC=CC=C4N31)Cl

synonyms

5H,12H-Quino[2,1-b][1,3]benzoxazin-5-one, 6-chloro-

Origin of Product

United States

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